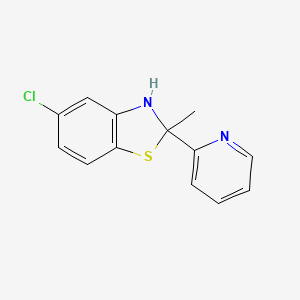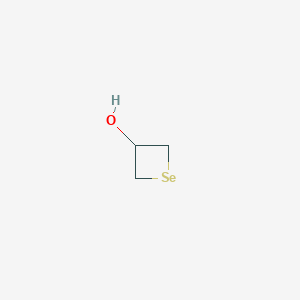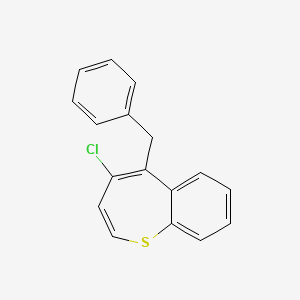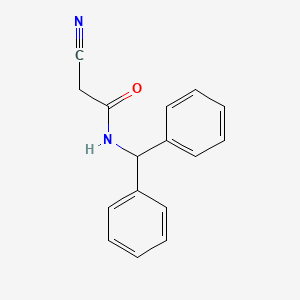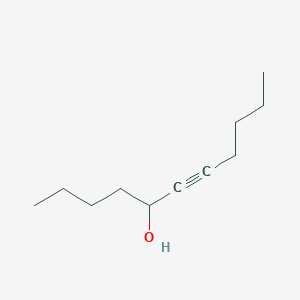![molecular formula C14H13ClN2O3S B14460964 4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate CAS No. 72585-34-3](/img/structure/B14460964.png)
4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a hydrazinylidene moiety, and a methanesulfonate ester, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Análisis De Reacciones Químicas
4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone and sulfonate derivatives.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound affects the mitochondrial membrane potential, resulting in the activation of caspase-9 and caspase-3, which are key enzymes in the apoptotic pathway . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate can be compared with other similar compounds such as:
4-Chlorophenylhydrazine hydrochloride: Used as a pharmaceutical intermediate with similar hydrazine functionality.
Sulfonylhydrazone derivatives: Known for their anticancer and antimicrobial activities.
Thiazolidine-2,4-dione derivatives: Exhibiting antibacterial properties and used in medicinal chemistry.
The uniqueness of this compound lies in its combined hydrazone and sulfonate moieties, which contribute to its diverse reactivity and wide range of applications.
Propiedades
Número CAS |
72585-34-3 |
|---|---|
Fórmula molecular |
C14H13ClN2O3S |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
[4-[C-(4-chlorophenyl)carbonohydrazonoyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(18,19)20-13-8-4-11(5-9-13)14(17-16)10-2-6-12(15)7-3-10/h2-9H,16H2,1H3 |
Clave InChI |
HHYYOPCGSQYKIF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


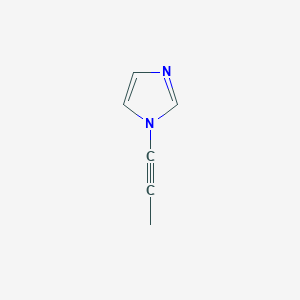
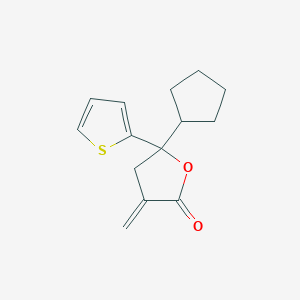

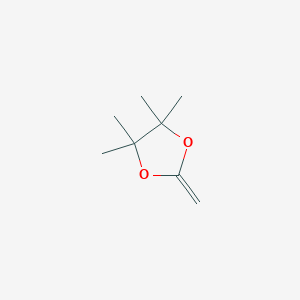

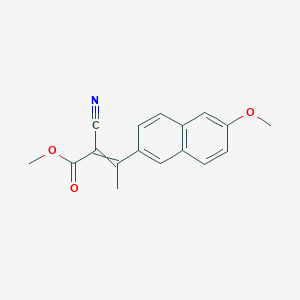
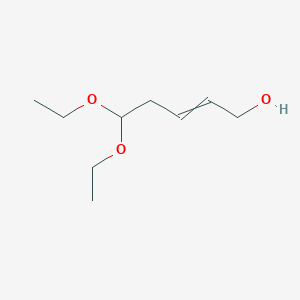

![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
